molecular formula C15H16N2O B3161416 N-(4-amino-2-methylphenyl)-4-methylbenzamide CAS No. 869949-14-4

N-(4-amino-2-methylphenyl)-4-methylbenzamide

Cat. No. B3161416
CAS RN: 869949-14-4
M. Wt: 240.3 g/mol
InChI Key: OSWOGUSCOZSWQT-UHFFFAOYSA-N
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Description

“N-(4-amino-2-methylphenyl)acetamide” is a chemical compound with the CAS Number: 56891-59-9 . It has a molecular weight of 164.21 and its IUPAC name is N-(4-amino-2-methylphenyl)acetamide . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “N-(4-amino-2-methylphenyl)acetamide” is 1S/C9H12N2O/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

“N-(4-amino-2-methylphenyl)acetamide” has a density of 1.163g/cm3 . It has a boiling point of 259.9ºC at 760mmHg and a melting point of 141ºC . The compound has a flash point of 111ºC .

Scientific Research Applications

Novel Crystalline Forms and Therapeutic Applications

Research on compounds structurally related to N-(4-amino-2-methylphenyl)-4-methylbenzamide has identified novel crystalline forms with potential therapeutic applications. For instance, compounds acting as NK1/NK2 antagonists have been claimed for treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Synthesis and Antibacterial Evaluation

A study on the synthesis, molecular docking, and antibacterial evaluation of derivatives related to this compound showcased their potential in addressing bacterial infections. Compounds demonstrated significant antibacterial activity, highlighting their potential for developing new antibacterial agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Anticancer Research

Derivatives similar to this compound have been explored as kinesin spindle protein (KSP) inhibitors with potential as anticancer agents. These compounds exhibit biochemical potency and pharmaceutical properties suitable for clinical development, offering a promising approach for cancer treatment (Theoclitou et al., 2011).

Material Science Applications

In the field of material science, research into compounds with similar structures has led to the synthesis and characterization of novel aromatic polyimides. These materials demonstrate significant solubility and thermal stability, making them suitable for various applications in materials engineering (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Safety and Hazards

The compound has been labeled with the signal word “Warning” and is associated with Hazard Statements H315, H319, and H335 . The precautionary statements associated with it are P261, P280, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-3-5-12(6-4-10)15(18)17-14-8-7-13(16)9-11(14)2/h3-9H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWOGUSCOZSWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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